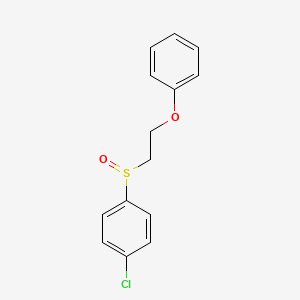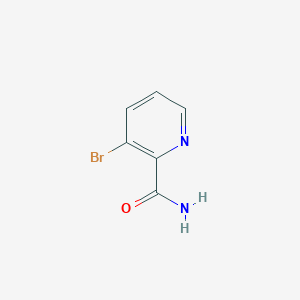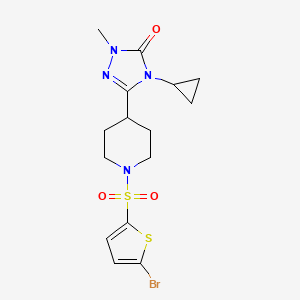
4-Ethoxy-3-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nitrophenols, such as 4-Ethoxy-3-nitrophenol, can be achieved through various methods. One common method is the nitration of phenol, followed by the replacement of the amino group via its diazonium derivative . Another method involves the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis
The molecular structure of this compound consists of an ethoxy group (C2H5O-) and a nitro group (NO2) attached to a phenol ring . The InChI code for this compound is 1S/C8H9NO4/c1-2-13-8-5-6 (10)3-4-7 (8)9 (11)12/h3-5,10H,2H2,1H3 .Chemical Reactions Analysis
4-Nitrophenol, a compound similar to this compound, can undergo a reduction reaction to form 4-aminophenol . This reaction involves a four-electron and four-proton transfer process .Physical And Chemical Properties Analysis
While specific physical and chemical properties for this compound were not found, nitrophenols are generally highly soluble in water and have low vapor pressures .科学的研究の応用
Environmental Contamination and Degradation
Nitrophenols, including 4-Nitrophenol (4-NP), are recognized as environmental contaminants primarily resulting from the manufacturing of medicines and pesticides. Rhodococcus opacus SAO101, a gram-positive bacterium, has been identified to degrade 4-NP through a novel degradation gene cluster, illustrating a biological approach to mitigating such pollutants (Kitagawa, Kimura, & Kamagata, 2004). Furthermore, Rhodococcus sp. strain PN1 demonstrates the capacity to degrade 4-NP via a two-component 4-NP hydroxylase, indicating the microbial potential in the bioremediation of nitrophenol contaminants (Takeo et al., 2008).
Advanced Oxidation Processes
Electro-Fenton methods have been explored for the degradation of nitrophenols, providing insights into electrochemical approaches to treat such pollutants effectively. These methods indicate the potential for high removal efficiency and the enhancement of biodegradability, pointing to promising applications in water treatment technologies (Yuan et al., 2006).
Catalytic Reduction and Nanotechnology Applications
The catalytic reduction of nitrophenols to less harmful substances has been demonstrated using various nanomaterials, including gold nanoparticles decorated multi-walled carbon nanotubes, which show promise in detecting and reducing 4-NP efficiently (Dighole et al., 2020). Such nanotechnological advancements suggest a route towards developing more efficient catalysts for the treatment of nitrophenol pollutants.
Photocatalytic Activity
Surface modification of TiO2 with metalloporphyrins has been investigated for the degradation of nitrophenols, showing enhanced photocatalytic efficiency. This highlights the potential for photocatalytic processes in the removal of such environmental pollutants (Sun et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Nitrophenols, a class of compounds to which 4-ethoxy-3-nitrophenol belongs, are known to interact with various enzymes and proteins in biological systems .
Mode of Action
Nitrophenols, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . These transformations can potentially alter the function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
The reductive transformations of nitrophenols can lead to the formation of various compounds, which can potentially interfere with multiple biochemical pathways . For instance, the formation of amines can affect amine-related metabolic pathways.
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Nitrophenols are known to cause oxidative stress and dna damage, which can lead to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and transformation .
特性
IUPAC Name |
4-ethoxy-3-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULHXYZRPSYIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)



![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)
![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)




![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)
![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)